tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate

Vue d'ensemble

Description

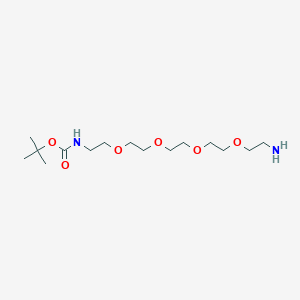

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is an organic compound with the molecular formula C15H32N2O6. It is a carbamate derivative that features a tert-butyl group and a long polyether chain terminated with an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate typically involves the reaction of tert-butyl chloroformate with a polyether amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

Starting Materials: tert-Butyl chloroformate and polyether amine.

Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The tert-butyl chloroformate is added dropwise to a solution of the polyether amine in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of starting materials are handled using automated systems to ensure precision and safety.

Reaction Control: Temperature and pH are closely monitored to optimize yield and purity.

Purification: The product is purified using techniques such as distillation or chromatography to remove impurities.

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation: The polyether chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include substituted carbamates and amines.

Hydrolysis: Products are the corresponding amine and carbon dioxide.

Oxidation: Products include hydroxylated or carbonylated derivatives of the original compound.

Applications De Recherche Scientifique

Development of Fluorescent Sensors

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is employed in the synthesis of fluorescent sensors that are capable of probing cyclodextrin and proteins. These sensors leverage the compound's ability to form stable complexes with target molecules, enhancing the detection sensitivity and specificity in biochemical assays .

Drug Delivery Systems

The compound's PEGylated structure facilitates its use in drug delivery applications. The hydrophilic nature of PEG enhances solubility and bioavailability of therapeutic agents, while the amino group allows for conjugation with various drugs or targeting ligands. This property is particularly valuable in designing targeted therapies for cancer treatment .

Bioconjugation

Due to its functional groups, this compound serves as an effective bioconjugation agent. It can be used to link biomolecules such as peptides or antibodies to nanoparticles or other delivery vehicles, improving the efficacy of diagnostics and therapeutics .

Fluorescent Sensing Applications

In a study focused on the development of a fluorescent sensor for detecting glucose levels in biological fluids, researchers utilized this compound as a key component in the sensor matrix. The resulting sensor demonstrated high sensitivity and selectivity for glucose detection with a limit of detection below physiological levels .

Targeted Drug Delivery

A research project investigated the use of this compound in formulating nanoparticles for targeted drug delivery to cancer cells. The study highlighted that conjugating anticancer drugs to this compound-modified nanoparticles significantly increased cellular uptake and therapeutic efficacy compared to non-targeted formulations .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescent Sensors | Probing cyclodextrin and proteins | High sensitivity and specificity |

| Drug Delivery Systems | PEG-based delivery vehicles for therapeutics | Enhanced solubility and bioavailability |

| Bioconjugation | Linking biomolecules to enhance efficacy | Improved targeting and therapeutic outcomes |

Mécanisme D'action

The mechanism of action of tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the polyether chain can facilitate the transport of the compound across biological membranes, enhancing its bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: Similar structure but with a hydroxyl group instead of an amino group.

Boc-NH-PEG4-amine: A related compound with a shorter polyether chain and a Boc-protected amine group.

Uniqueness

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate is unique due to its long polyether chain and terminal amino group, which confer specific chemical reactivity and biological activity. Its ability to form stable conjugates with various molecules makes it a valuable tool in research and industrial applications.

Activité Biologique

tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecyl)carbamate (CAS No. 811442-84-9) is a synthetic compound that belongs to the class of carbamates. It features a poly(ethylene glycol) (PEG) moiety, which is known for its biocompatibility and ability to enhance solubility and stability in biological applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₅H₃₂N₂O₆

- Molecular Weight : 336.42 g/mol

- Structure : The compound contains a tert-butyl group, an amino group, and multiple ether linkages characteristic of PEG derivatives.

The biological activity of this compound can be attributed to its structural features:

- PEGylation : The presence of PEG enhances the solubility of the compound in aqueous environments and prolongs its circulation time in the bloodstream. This property is crucial for drug delivery systems.

- Amino Group Reactivity : The amino group can participate in various biochemical reactions, including conjugation with other biomolecules or drugs.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

- Anticancer Activity : Studies have shown that PEGylated compounds can improve the efficacy of chemotherapeutic agents by enhancing their delivery to tumor sites while minimizing systemic toxicity.

- Antimicrobial Properties : Some carbamate derivatives have demonstrated antimicrobial activity against various pathogens due to their ability to disrupt microbial membranes.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of PEGylated carbamates. The results indicated that these compounds significantly inhibited tumor growth in murine models when compared to non-PEGylated counterparts. The enhanced solubility and stability contributed to improved bioavailability and reduced side effects .

Study 2: Antimicrobial Activity

Research conducted by BLD Pharmatech Ltd. highlighted the antimicrobial properties of similar carbamate derivatives against Gram-positive and Gram-negative bacteria. The study concluded that the incorporation of PEG moieties enhanced the compounds' ability to penetrate bacterial membranes .

Data Table: Summary of Biological Activities

Safety Profile

The safety profile of this compound is critical for its application in pharmaceuticals. According to safety data sheets:

- Signal Word : Warning

- Hazard Statements :

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O6/c1-15(2,3)23-14(18)17-5-7-20-9-11-22-13-12-21-10-8-19-6-4-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNWLERBLMBSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470666 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811442-84-9 | |

| Record name | tert-Butyl (14-amino-3,6,9,12-tetraoxatetradecan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-NH-PEG4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.